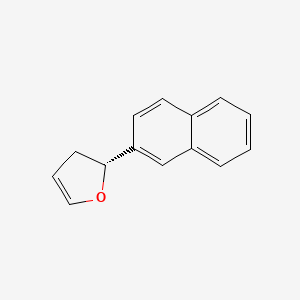![molecular formula C11H10ClN B11904445 5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a chlorine atom at the 5th position of the indole ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole compound in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction in the presence of palladium on carbon and hydrogen gas yields hexahydrocyclopenta[b]indole.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Reagents like toluene-p-sulfonyl azide can be used for sulfonylation reactions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Hexahydrocyclopenta[b]indole.
Substitution: Various substituted indole derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The chlorine atom at the 5th position can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may act as an agonist or antagonist in specific signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the chlorine atom, which can result in different reactivity and biological activity.
5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Indole-3-carbaldehyde: A related indole derivative with different functional groups and reactivity
Uniqueness
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the chlorine atom, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10ClN |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
5-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10ClN/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2 |
Clé InChI |
LDVVEDYPHRZGHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)NC3=C2C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




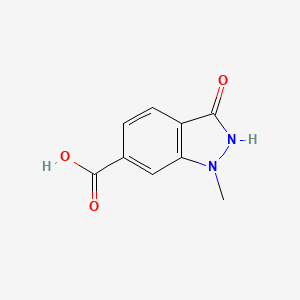
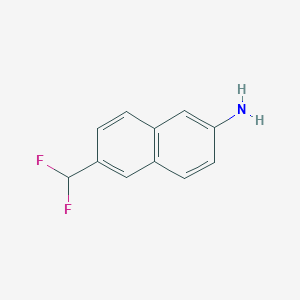

![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)

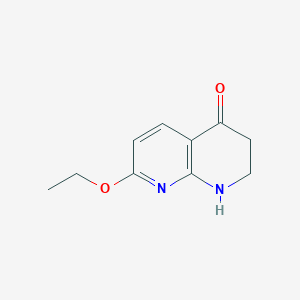
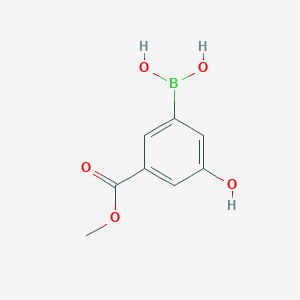

![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)
